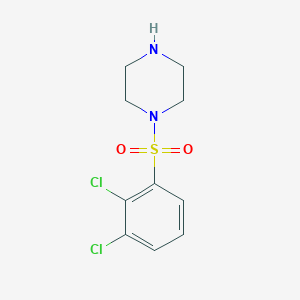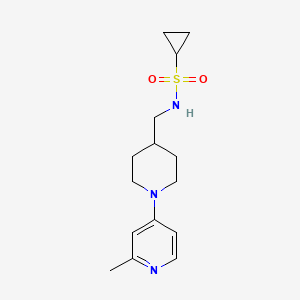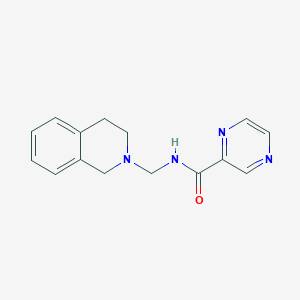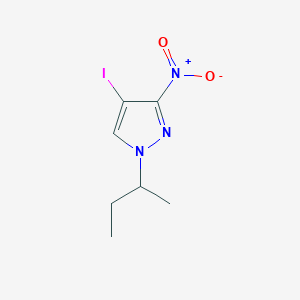
1-(2,3-Dichlorobenzenesulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dichlorobenzenesulfonyl)piperazine is a chemical compound with the molecular formula C10H12Cl2N2O2S and a molecular weight of 295.19 g/mol . It is characterized by the presence of a piperazine ring substituted with a 2,3-dichlorobenzenesulfonyl group. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-(2,3-Dichlorobenzenesulfonyl)piperazine can be synthesized through the reaction of 2,3-dichlorobenzenesulfonyl chloride with piperazine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified through recrystallization or chromatography to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
1-(2,3-Dichlorobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted piperazines.
Oxidation: Products include sulfonic acids.
Reduction: Products include reduced forms of the compound.
Hydrolysis: Products include 2,3-dichlorobenzenesulfonic acid and piperazine.
科学研究应用
1-(2,3-Dichlorobenzenesulfonyl)piperazine is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: In the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2,3-Dichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperazine ring can interact with various receptors or ion channels, affecting cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 1-(2,4-Dichlorobenzenesulfonyl)piperazine
- 1-(3,4-Dichlorobenzenesulfonyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine
Uniqueness
1-(2,3-Dichlorobenzenesulfonyl)piperazine is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specific research applications .
属性
IUPAC Name |
1-(2,3-dichlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S/c11-8-2-1-3-9(10(8)12)17(15,16)14-6-4-13-5-7-14/h1-3,13H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHUJPBMRNGSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2454988.png)
![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2454991.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2454992.png)

![8-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2454996.png)
![N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B2454997.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2454998.png)
![3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2454999.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-fluorobenzyl)acetamide](/img/structure/B2455003.png)
![5-Bromo-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2455005.png)


![3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2455009.png)
